N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine is a synthetic compound investigated for its potential pharmacological activity. [] It belongs to a class of compounds known to interact with the Calcium-Sensing Receptor (CaR), which plays a crucial role in calcium homeostasis. [] While this analysis focuses solely on its scientific research applications, it's important to note that this compound is not currently approved for clinical use.
3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is a chemical compound that serves as a metabolite of cinacalcet, a medication primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and in managing hypercalcemia associated with parathyroid carcinoma. The compound is characterized by the presence of multiple fluorine atoms, which significantly influence its pharmacological properties and metabolic behavior.
3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet falls under the category of synthetic organic compounds. It is classified as a fluorinated derivative of cinacalcet, which enhances its biological activity and stability. The compound's chemical structure includes multiple trifluoromethyl groups, contributing to its classification as a fluorinated drug metabolite.
The synthesis of 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet typically involves the modification of the parent compound, cinacalcet. This process may include:
The synthesis may utilize various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution to achieve the desired fluorination pattern. The precise conditions (temperature, solvents, catalysts) can vary based on the specific synthetic route chosen.
The molecular structure of 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet can be represented as follows:
The compound features a complex arrangement with trifluoromethyl groups influencing its three-dimensional conformation.
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms and the presence of functional groups.
3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet can undergo various chemical reactions typical for fluorinated compounds, including:
Kinetics and mechanisms for these reactions can be studied under controlled laboratory conditions to understand stability and reactivity patterns.
As a metabolite of cinacalcet, 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet exerts its pharmacological effects by acting on calcium-sensing receptors in the parathyroid gland. This interaction helps regulate parathyroid hormone secretion, ultimately affecting calcium homeostasis in the body.
Quantitative data on its potency relative to cinacalcet can be obtained through pharmacological assays, providing insights into its effectiveness and potential therapeutic advantages.
Relevant data on melting point, boiling point, and spectral properties can be obtained from experimental studies or supplier specifications .
3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is primarily utilized in:
This compound's unique structure and properties make it an important subject for further research in medicinal chemistry and pharmacology.
The synthesis of 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet hinges on efficient construction of its fluorinated aromatic core. A pivotal advancement employs the Mizoroki-Heck cross-coupling between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)₂ in the presence of tetrabutylammonium acetate (nBu₄NOAc). This reaction yields the critical intermediate 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene (VI). Notably, selectivity control is paramount, as the reaction concomitantly generates the undesired byproduct ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (IV) via β-hydride elimination [1] [3].
Mechanistic studies indicate that the nature of the base and solvent profoundly influences selectivity. The acetate ion (from nBu₄NOAc) suppresses unwanted ester formation by promoting the decomposition of the alkylpalladium intermediate toward the desired vinyl product (VI). Replacing acetate with bromide (nBu₄NBr) drastically shifts selectivity toward ester (IV) (ratio 40:60 vs. 85:15 with acetate). Solvent screening revealed that green alternatives to toxic DMF significantly enhance selectivity: γ-valerolactone (95:5 VI:IV) and 2-methyltetrahydrofuran (93:7 VI:IV) outperform DMF (85:15) [3].
Table 1: Solvent Impact on Mizoroki-Heck Selectivity (VI:IV Ratio)
Solvent | Base/Additive | VI:IV Ratio | Green Metric |
---|---|---|---|
DMF | nBu₄NOAc (90%) | 85:15 | Poor (Toxic) |
γ-Valerolactone | nBu₄NOAc (90%) | 95:5 | Excellent (Biobased) |
2-Me-THF | nBu₄NOAc (90%) | 93:7 | Excellent (Biodegradable) |
CPME | nBu₄NOAc (90%) | 80:20 | Good |
Post-coupling, a cascade hydrogenation is employed: the crude mixture (containing VI and IV) undergoes hydrogenation using the same Pd catalyst. This converts VI to 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene (III) with 100% yield, while IV remains inert. A key innovation is Pd recovery via absorption onto γ-Al₂O₃, yielding reusable Pd/Al₂O₃ (0.18% Pd content) [3]. Hydrolysis of III then delivers the target aldehyde intermediate 3-(3-trifluoromethylphenyl)propanal (II) for cinacalcet synthesis.
Microwave irradiation dramatically accelerates the Mizoroki-Heck cross-coupling while maintaining high selectivity. Under optimized microwave conditions, reaction times plummet from hours (under conventional heating at 90°C) to minutes, without compromising yield or VI:IV ratios [3]. This enhancement is attributed to rapid, uniform heating, which minimizes side reactions and improves energy efficiency.
The microwave protocol facilitates broader reaction parameter exploration. Key variables include:
Table 2: Microwave vs. Conventional Heating Parameters
Parameter | Conventional Heating | Microwave-Assisted | Advantage |
---|---|---|---|
Reaction Time | 3-4 hours | 15-30 minutes | 6-12x faster |
Temperature | 90°C | 100-120°C | Enhanced kinetics |
Selectivity (VI:IV) | 85:15 (DMF) | 93:7 (2-Me-THF) | Comparable/Improved |
Energy Consumption | High | Low | Sustainable process intensification |
This approach extends to the subsequent hydrogenation and hydrolysis steps, streamlining the entire sequence toward intermediate II.
Traditional Mizoroki-Heck reactions often require expensive phosphine ligands to stabilize Pd catalysts and control regioselectivity. However, the synthesis of fluorinated cinacalcet intermediates demonstrates that ligand-free catalysis is superior when using Pd(OAc)₂ with nBu₄NOAc [3].
Table 3: Ligand-Free vs. Ligand-Dependent Catalysis
Catalytic System | Ligand | VI:IV Ratio | Drawbacks |
---|---|---|---|
Pd(OAc)₂ / nBu₄NOAc | None | 85:15 (DMF) | None significant |
Pd(OAc)₂ / P(o-Tol)₃ / Base | Tri-o-tolylphosphine | 70:30 | Ligand cost, air sensitivity, purification complexity |
Pd(OAc)₂ / PPh₃ / Base | Triphenylphosphine | 65:35 | Ligand oxidation, lower selectivity |
The ligand-free system offers compelling advantages:
The role of nBu₄NOAc is crucial: it acts as a pseudo-ligand via weakly coordinating acetate ions, facilitating oxidative addition and stabilizing Pd(0) species without inhibiting reactivity. Steric effects of the base cation (nBu₄N⁺ vs. smaller ions) further enhance selectivity by favoring less sterically congested transition states for vinyl product formation [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1